4-Chloro-3-fluoropyridine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of 4-chloro-3-fluoropyridine hydrochloride involves multiple steps, including halogenation, nucleophilic substitution, and functional group transformations. Regioselective amidomethylation of 4-chloro-3-fluoropyridine through metallation and Minisci-type reactions is one approach, producing a series of 2-amidomethylated pyridines with high yield and isomer selectivity (Papaioannou et al., 2020).
Molecular Structure Analysis
Molecular structure analysis of 4-chloro-3-fluoropyridine hydrochloride reveals its chemical reactivity and interaction potential. Studies on related halogen-rich intermediates and their crystal structures provide insight into the molecular geometry and electronic distribution that influence its chemical behavior (Wu et al., 2022).
Chemical Reactions and Properties
4-Chloro-3-fluoropyridine hydrochloride undergoes various chemical reactions, such as nucleophilic substitution, electrophilic substitution, and coupling reactions. These reactions are crucial for synthesizing bioactive molecules and complex organic compounds. For instance, the fluorodenitration of nitropyridines, mediated by tetrabutylammonium fluoride, illustrates the compound's versatility in undergoing nucleophilic substitution to yield fluoropyridines (Kuduk et al., 2005).
Scientific Research Applications
Synthesis of Fluorinated Pyridines : A study discussed the synthesis of lower fluorinated pyridines, including 4-fluoropyridine as the hydrochloride salt, using a fluorodediazoniation process. This process showed high yields for the corresponding difluoropyridines (Boudakian, 1981).
Directed Lithiation and Functionalization : Another research focused on the directed lithiation of 4-halopyridines, including 4-chloro and 4-fluoropyridines, leading to various disubstituted pyridines. This functionalization demonstrated the versatility of these compounds in organic synthesis (Marsais, Trécourt, Breant, & Quéguiner, 1988).
Structural Manifolds from Pyridines : Research demonstrated the transformation of 5-chloro-2,3-difluoropyridine into various chloro- and bromo-fluoropyridines, showcasing the chemical versatility of such compounds (Schlosser & Bobbio, 2002).
Vibrational Spectra Analysis : The study of the vibrational spectra of monosubstituted pyridines, including chloro and fluoropyridines, provided valuable insights into their molecular properties (Green, Kynaston, & Paisley, 1963).
Regiochemical Flexibility in Pyridines : Research highlighted the regiochemical flexibility of trihalopyridines, including chloro-fluoropyridines, in functionalization reactions. This study is significant for pharmaceutical research (Bobbio & Schlosser, 2001).
Chemoselective Amination : A study reported the chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine, demonstrating the selective functionalization of these compounds (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Preparation of Borane Adducts : The preparation and characterization of borane adducts of substituted pyridines, including chloro- and fluoropyridines, were explored. This is relevant for understanding the reactivity and properties of these compounds (Ferrence et al., 1982).
Selective Fluorination in Pyridines : A study on the selective fluorination of pyridine and its derivatives in the presence of high-oxidation-state transition metals provided insights into the synthesis and functionalization of fluoropyridines (Gryaznova et al., 2016).
Safety And Hazards
Future Directions
The future directions for the use of 4-Chloro-3-fluoropyridine hydrochloride could involve its application in the synthesis of various bio-relevant functional groups . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .
properties
IUPAC Name |
4-chloro-3-fluoropyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClFN.ClH/c6-4-1-2-8-3-5(4)7;/h1-3H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWXNVPPEXEZPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10598347 | |
Record name | 4-Chloro-3-fluoropyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10598347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-fluoropyridine hydrochloride | |
CAS RN |
119229-74-2 | |
Record name | 4-Chloro-3-fluoropyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10598347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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